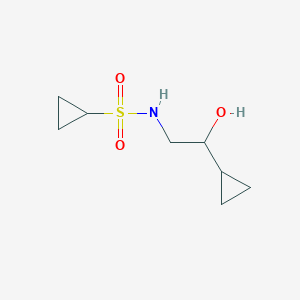![molecular formula C12H16ClN5O2S B7595038 5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)
5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as "CEMPS" and has been the subject of several studies exploring its synthesis, mechanism of action, and physiological effects.
Mechanism of Action
CEMPS acts as a competitive antagonist of the P2X7 receptor, blocking the binding of ATP to the receptor and preventing the activation of downstream signaling pathways. This inhibition of the P2X7 receptor has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
CEMPS has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CEMPS can inhibit the release of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory effects. In vivo studies have shown that CEMPS can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CEMPS in laboratory experiments is its selectivity for the P2X7 receptor. This selectivity allows researchers to specifically target this receptor and study its role in various biological processes. However, one limitation of using CEMPS is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on CEMPS. One area of interest is the development of CEMPS analogs with improved selectivity and potency for the P2X7 receptor. Another potential direction is the investigation of the potential therapeutic applications of CEMPS in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the physiological effects of CEMPS and its potential impact on human health.
Synthesis Methods
The synthesis of CEMPS involves a multi-step process that begins with the reaction of 5-chloro-6-hydroxypyridine-3-sulfonamide with ethylamine to form 5-chloro-6-(ethylamino)pyridine-3-sulfonamide. This compound is then reacted with 1-methyl-4-pyrazolemethanol to yield the final product, CEMPS.
Scientific Research Applications
CEMPS has been shown to have potential applications in several areas of biomedical research. One of the primary uses of CEMPS is as a research tool to study the role of the P2X7 receptor in various physiological processes. The P2X7 receptor is a type of ion channel that is involved in several cellular processes, including inflammation and immune response. CEMPS has been shown to be a selective antagonist of the P2X7 receptor, making it a valuable tool for studying the role of this receptor in various biological processes.
properties
IUPAC Name |
5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2S/c1-3-14-12-11(13)4-10(7-15-12)21(19,20)17-6-9-5-16-18(2)8-9/h4-5,7-8,17H,3,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLMODQMVRGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)NCC2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)

![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)

![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)

![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)